molecular formula C11H7BrF3NO2 B1414271 Methyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate CAS No. 1805023-30-6

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate

Cat. No.: B1414271
CAS No.: 1805023-30-6
M. Wt: 322.08 g/mol
InChI Key: MEJBHOQCADNARW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is an organic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and trifluoromethyl groups. The esterification process is then carried out to obtain the final product. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets. The presence of bromine, cyano, and trifluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-cyano-6-(difluoromethyl)phenylacetate
  • Methyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate
  • Methyl 4-bromo-2-cyano-6-(trifluoromethyl)benzoate

Uniqueness

Methyl 4-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

methyl 2-[4-bromo-2-cyano-6-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-8-6(5-16)2-7(12)3-9(8)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJBHOQCADNARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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